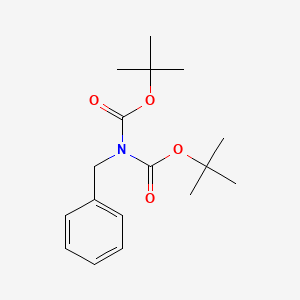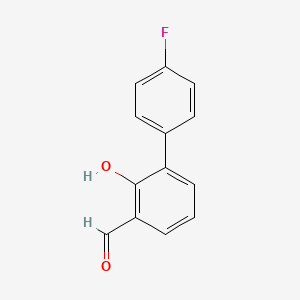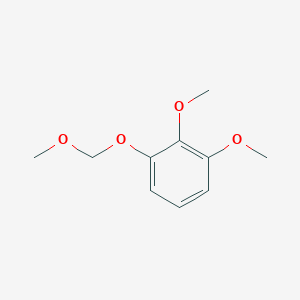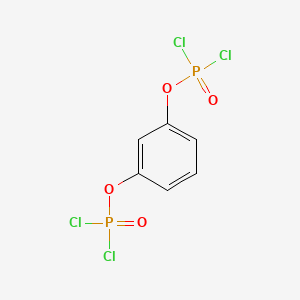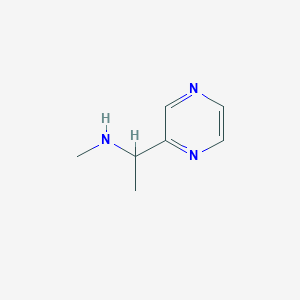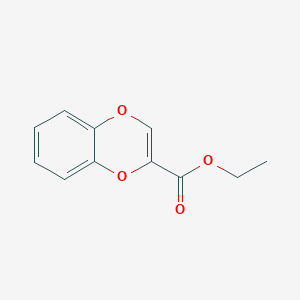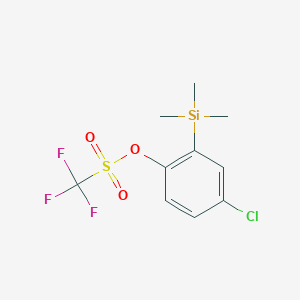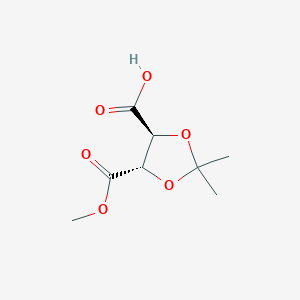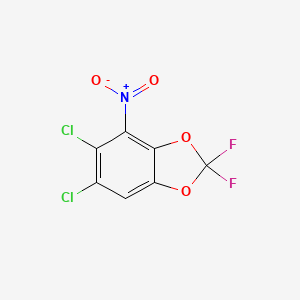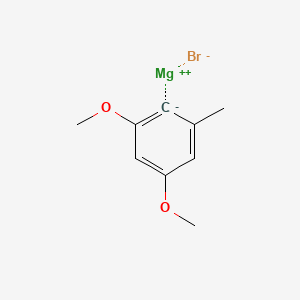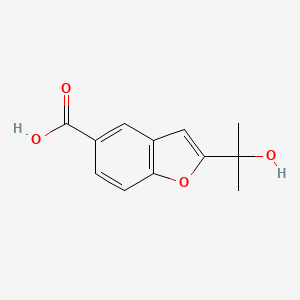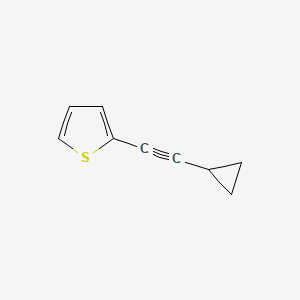
2-(2-Cyclopropylethynyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(2-Cyclopropylethynyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with cyclopropylacetylene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2-(2-Cyclopropylethynyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of thiophene derivatives with reduced functional groups.
Substitution: Electrophilic substitution reactions are common, where reagents such as bromine or chlorine can be used to introduce halogen atoms into the thiophene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution with halogens can produce halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
2-(2-Cyclopropylethynyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in the development of organic semiconductors and conductive polymers.
Biology: Thiophene derivatives have shown potential as bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Some thiophene-based compounds are used in pharmaceuticals for their therapeutic effects, such as voltage-gated sodium channel blockers and dental anesthetics.
Industry: In material science, thiophene derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 2-(2-Cyclopropylethynyl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, thiophene derivatives may inhibit enzymes or modulate receptor activity, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the thiophene derivative.
Vergleich Mit ähnlichen Verbindungen
2-(2-Cyclopropylethynyl)thiophene can be compared with other thiophene derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
3-Bromothieno[3,2-b]thiophene: Applied in the synthesis of conjugated polymers for electronic applications.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and physical properties compared to other thiophene derivatives. This makes it a valuable compound for specific applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable building block for the synthesis of advanced materials and bioactive compounds. Continued research on this compound and its derivatives will likely uncover new applications and enhance our understanding of its properties and mechanisms of action.
Eigenschaften
IUPAC Name |
2-(2-cyclopropylethynyl)thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-2-9(10-7-1)6-5-8-3-4-8/h1-2,7-8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWALQJEXHLIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
